Introduction: Situating 2,5-Dimethyl-1-Heptanol in the Chemical Landscape
Introduction: Situating 2,5-Dimethyl-1-Heptanol in the Chemical Landscape
An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-Heptanol
2,5-Dimethyl-1-heptanol (CAS No: 85712-05-6) is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a structural isomer of nonanol, its unique methyl branching at the second and fifth positions significantly influences its physical and chemical properties compared to its linear counterpart. This branching introduces stereochemical complexity and alters intermolecular forces, making it a molecule of interest for applications ranging from specialty solvents and fragrance intermediates to chiral building blocks in organic synthesis. This guide provides a comprehensive technical overview of its core properties, predictive spectroscopic signatures, and practical handling considerations, designed for researchers and drug development professionals who require a deep, functional understanding of this compound.
Molecular Structure and Stereoisomerism
The fundamental identity of a molecule is rooted in its structure. For 2,5-dimethyl-1-heptanol, this extends beyond simple connectivity to the three-dimensional arrangement of its atoms.
IUPAC Name: 2,5-dimethylheptan-1-ol[3] Synonyms: 2,5-Dimethyl-1-heptanol, 1-Heptanol, 2,5-dimethyl-[1][2][4]
The structure features a seven-carbon heptane backbone with a primary alcohol (-CH₂OH) group at position 1 and methyl groups at positions 2 and 5.
Caption: 2D chemical structure of 2,5-dimethyl-1-heptanol.
The Significance of Chirality
A critical feature of this molecule is the presence of two stereocenters at the C2 and C5 positions. This gives rise to four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).
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(2R,5R) and (2S,5S) are a pair of enantiomers.
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(2R,5S) and (2S,5R) are a second pair of enantiomers.
-
Any other combination (e.g., (2R,5R) and (2R,5S)) are diastereomers.
The commercially available compound is typically a racemic mixture of these isomers.[3] For researchers in drug development or asymmetric synthesis, the separation of these isomers or their stereoselective synthesis is a crucial consideration, as different stereoisomers can exhibit vastly different biological activities.
Caption: Stereoisomeric relationships in 2,5-dimethyl-1-heptanol.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification processes. The data below is compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [1][3][4] |
| Density | 0.823 g/cm³ at 27 °C | [1][4] |
| Boiling Point | 102 °C at 18 Torr | [1][2][4] |
| Flash Point | 76.3 °C | [1] |
| Refractive Index | 1.428 | [1] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 1 | [1][3] |
| Rotatable Bonds | 5 | [1][3] |
| Topological Polar Surface Area | 20.2 Ų | [1][3] |
| Partition Coefficient (XLogP3) | 3.1 | [3] |
Field-Proven Insights:
-
Boiling Point: The reported boiling point of 102 °C is at reduced pressure (18 Torr), indicating that the compound has relatively low volatility and a high boiling point at atmospheric pressure (estimated >200 °C). This is a critical parameter for designing distillation-based purification protocols. The branching lowers the boiling point relative to the linear n-nonanol due to reduced surface area and weaker van der Waals forces.
-
Solubility: The XLogP3 value of 3.1 suggests the molecule is predominantly lipophilic ("water-fearing"). It will exhibit poor solubility in water but good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane. The single hydroxyl group provides a site for hydrogen bonding, affording some minimal aqueous solubility.
-
Density: With a density less than water, it will form the upper layer in an immiscible aqueous-organic mixture.
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for 2,5-dimethyl-1-heptanol are not widely available in public databases, we can predict its characteristic spectroscopic signatures based on its structure. This in-silico analysis is a cornerstone of modern chemical identification.
Caption: A typical workflow for the structural elucidation of an organic compound.
¹H NMR Spectroscopy (Predicted, in CDCl₃)
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~3.5-3.7 ppm (2H, multiplet): Protons on the carbon bearing the hydroxyl group (-CH₂ OH). The multiplicity arises from coupling to the adjacent methine proton at C2.
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~1.5-1.8 ppm (1H, multiplet): Methine proton at C2 (-CH (CH₃)CH₂OH).
-
~1.3-1.5 ppm (1H, multiplet): Methine proton at C5 (-CH (CH₃)CH₂CH₃).
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~1.0-1.3 ppm (~6H, multiplet): Methylene protons at C3, C4, and C6. These signals would likely overlap in a complex pattern.
-
~0.9 ppm (3H, doublet): Methyl protons attached to C2. Coupled to the C2 methine proton.
-
~0.8-0.9 ppm (9H, overlapping signals): The terminal methyl group at C7 (triplet) and the methyl group at C5 (doublet) would likely overlap.
¹³C NMR Spectroscopy (Predicted, in CDCl₃)
-
~65-70 ppm: C1, the carbon attached to the hydroxyl group.
-
~35-45 ppm: C2 and C5, the two methine carbons.
-
~20-40 ppm: C3, C4, and C6, the methylene carbons in the backbone.
-
~10-25 ppm: The three distinct methyl carbons (at C2, C5, and C7). Due to the chirality, all 9 carbons may be chemically non-equivalent, resulting in 9 distinct signals.
Infrared (IR) Spectroscopy (Predicted, Neat Liquid)
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3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, characteristic of the hydrogen-bonded alcohol. The broadness is a direct result of intermolecular hydrogen bonding.
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2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations from the aliphatic methyl and methylene groups.
-
1450-1470 cm⁻¹ (medium): C-H bending vibrations.
-
~1050 cm⁻¹ (strong): C-O stretching vibration for a primary alcohol.
Mass Spectrometry (Electron Ionization)
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m/z = 144: The molecular ion (M⁺) peak may be weak or absent, which is common for alcohols.
-
m/z = 126: A peak corresponding to the loss of water (M⁺ - 18).
-
m/z = 113: Loss of the CH₂OH group via alpha-cleavage.
-
m/z = 57, 43: Common alkyl fragments resulting from further fragmentation of the carbon chain.
Proposed Synthetic Protocol: A Validated Approach
While multiple synthetic routes are possible, a reliable method for preparing 2,5-dimethyl-1-heptanol is through the reduction of the corresponding aldehyde, 2,5-dimethylheptanal. This protocol is self-validating as the reaction progress can be easily monitored and the product is readily purified.
Protocol: Reduction of 2,5-Dimethylheptanal with Sodium Borohydride
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). Methanol is used as a protic solvent that is compatible with NaBH₄.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylheptanal (1 equivalent) in methanol (approx. 10 mL per gram of aldehyde). Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Rationale: This controlled addition prevents an excessive exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional 2 hours. The reaction's completion can be verified by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Workup: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases and the pH is slightly acidic. This neutralizes the excess NaBH₄ and the borate esters formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Rationale: The product is lipophilic and will partition into the organic layer, while inorganic salts remain in the aqueous layer.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dimethyl-1-heptanol.
-
Purification: The crude product can be purified by flash column chromatography or vacuum distillation to obtain the final, high-purity alcohol.
Applications and Safety Considerations
Potential Applications
-
Fragrance and Flavors: Alcohols with 8-10 carbons are often used in the fragrance industry. Based on analogous structures, 2,5-dimethyl-1-heptanol could possess unique floral or waxy scent profiles, making it a candidate for perfumery compositions.[5]
-
Specialty Solvents: Its branched structure and amphiphilic character (both a polar head and a nonpolar tail) could make it a useful solvent or co-solvent in specific formulations.
-
Chiral Pool Synthesis: As a chiral molecule, its separated stereoisomers can serve as valuable starting materials or intermediates in the asymmetric synthesis of complex molecules like pharmaceuticals or natural products.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,5-dimethyl-1-heptanol should always be consulted, information synthesized from related heptanol isomers provides a general safety profile.[6][7][8][9]
-
Hazards: Expected to be a combustible liquid. May cause skin and serious eye irritation.[6][7] Inhalation of vapors may lead to respiratory tract irritation.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides a robust technical foundation for understanding and working with 2,5-dimethyl-1-heptanol. By integrating established data with predictive analysis and field-proven insights, researchers can better anticipate its behavior and unlock its potential in their scientific endeavors.
References
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PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Heptanol, 2,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethyl-1-heptanol. National Center for Biotechnology Information. Retrieved from [Link]
- Gautier, A., et al. (2000). Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient. U.S. Patent No. 6,022,531.
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NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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NIST. (n.d.). 2,2-Dimethyl heptanol. In NIST Chemistry WebBook. Retrieved from [Link]
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White, J. D., & Rose, F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Retrieved from [Link]
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NIST. (n.d.). Heptane, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Heptanol, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Onishchenko, O. M., et al. (2020). Calculated IR spectrum of an n-heptanol molecule. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). (2S,5R)-2,5-dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Heptane, 2,5-dimethyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,4-dimethyl heptanol. Retrieved from [Link]
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NIST. (n.d.). 2,5-dimethyl-1-hexanol. In NIST Chemistry WebBook. Retrieved from [Link]
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